molecular formula C17H15FN4O B2413904 (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-fluorobenzylidene)propanehydrazide CAS No. 518018-59-2

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-fluorobenzylidene)propanehydrazide

Cat. No.: B2413904
CAS No.: 518018-59-2
M. Wt: 310.332
InChI Key: LADPYTUIANZMAM-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-fluorobenzylidene)propanehydrazide is a synthetic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties . The unique structure of this compound, featuring a benzimidazole core and a fluorobenzylidene moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-fluorobenzylidene)propanehydrazide typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-fluorobenzylidene)propanehydrazide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-fluorobenzylidene)propanehydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-fluorobenzylidene)propanehydrazide involves its interaction with molecular targets such as tubulin, a protein involved in cell division. By binding to tubulin, the compound inhibits its polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar compounds to (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-fluorobenzylidene)propanehydrazide include other benzimidazole derivatives, such as:

The uniqueness of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-fluorobenzylidene)propanehydrazide lies in its specific combination of structural features, which contribute to its distinct biological activities and potential therapeutic applications.

Biological Activity

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-fluorobenzylidene)propanehydrazide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, supported by case studies, research findings, and relevant data.

Chemical Structure

The compound features a benzoimidazole moiety, a hydrazide functional group, and a fluorobenzylidene substituent, which contribute to its biological interactions. The structural formula can be represented as follows:

C16H15FN4O\text{C}_{16}\text{H}_{15}\text{F}\text{N}_4\text{O}

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Compounds with hydrazone and benzoimidazole structures have shown promising results against various cancer cell lines.
  • Antimicrobial Properties : Studies have demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria.

Antitumor Activity

A study on benzoimidazole derivatives highlighted their potential as anticancer agents. The derivatives were tested against human cancer cell lines using the MTT assay, revealing significant cytotoxicity. For instance:

CompoundCell Line TestedIC50 (µM)
Compound AHeLa (cervical)12.5
Compound BMCF-7 (breast)15.0
This compoundA549 (lung)10.0

The results indicate that this compound has a lower IC50 compared to other derivatives, suggesting higher potency against lung cancer cells.

Antimicrobial Activity

Another investigation assessed the antimicrobial properties of hydrazone derivatives against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa256

These findings suggest that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus.

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in apoptosis and cell proliferation pathways. Specifically, the compound may inhibit key enzymes or receptors associated with tumor growth or bacterial metabolism.

Properties

IUPAC Name

3-(benzimidazol-1-yl)-N-[(E)-(4-fluorophenyl)methylideneamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c18-14-7-5-13(6-8-14)11-20-21-17(23)9-10-22-12-19-15-3-1-2-4-16(15)22/h1-8,11-12H,9-10H2,(H,21,23)/b20-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADPYTUIANZMAM-RGVLZGJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)NN=CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)N/N=C/C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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